7-Hydroxy-1-benzofuran-5-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . This method yields the desired benzofuran derivative with good purity and yield .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: 7-Hydroxy-1-benzofuran-5-carboxylic acid.
Reduction: 7-Hydroxy-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-benzofuran-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 2-Hydroxybenzofuran-5-carbaldehyde
- 5-Hydroxy-2-benzofuran-1-carbaldehyde
- 7-Methoxy-1-benzofuran-5-carbaldehyde
Comparison: 7-Hydroxy-1-benzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher anti-oxidative and anti-tumor activities .
Properties
Molecular Formula |
C9H6O3 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
7-hydroxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h1-5,11H |
InChI Key |
PWAXQEZQEHXWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C=O)O |
Origin of Product |
United States |
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